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Compound of Interest

Compound Name: AZ66

Cat. No.: B605735

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in mitigating
shrinkage defects during the casting of AZ66 magnesium alloy. The information provided is
based on established principles for magnesium alloys; however, specific parameters may
require optimization for your particular experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is shrinkage porosity and why does it occur in AZ66 magnesium alloy castings?

Al: Shrinkage porosity manifests as voids or cavities within the casting. It is a common defect
that arises during the solidification of the molten alloy.[1][2] As the magnesium alloy cools and
transitions from a liquid to a solid state, its volume decreases. If additional molten metal cannot
adequately feed the solidifying sections, these voids will form.[3] Factors such as the casting
design, process parameters, and the alloy's inherent solidification characteristics contribute to
the formation of shrinkage porosity.

Q2: What is the difference between shrinkage porosity and gas porosity?

A2: While both are types of voids, their origins and appearance differ. Shrinkage porosity
results from the volumetric contraction of the alloy during solidification and typically has a
jagged, angular appearance.[2] It often occurs in thicker sections or areas that are last to
solidify.[1] Gas porosity, on the other hand, is caused by the entrapment of gases (like
hydrogen or air) in the molten metal, leading to smooth, rounded pores.[1][2]
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Q3: How does the design of the casting and mold affect shrinkage?

A3: The geometry of the casting and the design of the mold are critical factors in controlling
shrinkage. Abrupt changes in section thickness can create "hot spots" that are difficult to feed,
leading to localized shrinkage.[3] The location and size of gates and runners in the mold
determine how effectively molten metal is delivered to all parts of the casting during
solidification.[3] Proper design ensures directional solidification, where the casting freezes
progressively towards the risers, which act as reservoirs of molten metal to compensate for
shrinkage.

Troubleshooting Guide: Reducing Shrinkage in
AZ66 Castings

This guide provides a systematic approach to identifying and resolving common issues related
to shrinkage porosity in AZ66 magnesium alloy castings.

Issue 1: Shrinkage Porosity in Thick Sections

Symptoms:
 Visible voids or cavities on the surface or in cross-sections of thicker parts of the casting.
o Leakage under pressure testing.[1]

Possible Causes & Solutions:
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Cause Recommended Action

- Increase the size of the feeder/riser to ensure
e . a sufficient supply of molten metal. - Optimize
nadequate Feeding )

the location of gates and feeders to be closer to

the thick sections.[3]

- Adjust casting parameters such as melt
High Solidification Shrinkage temperature and mold temperature to control

the cooling rate.[4]

- Modify the mold design to promote progressive
solidification from the thinnest to the thickest
Poor Directional Solidification sections, ending at the riser. - Employ chills in

the mold to accelerate cooling in thick sections.

[4]

- A pouring temperature that is too high can
) increase the total solidification shrinkage.[4]
High Melt Temperature ] ) ]
Experiment with lowering the melt temperature

in small increments.

Issue 2: Dispersed Microporosity

Symptoms:
e Fine, scattered porosity throughout the casting, often revealed after machining.
» Reduced mechanical properties (e.g., tensile strength, ductility).

Possible Causes & Solutions:
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Cause Recommended Action

- Ensure proper degassing of the molten alloy
) ) before casting. - Use a protective gas
High Gas Content in Melt i
atmosphere (e.g., Argon with SF6) to prevent

gas pickup from the atmosphere.

- Optimize the gating system design to ensure a

smooth, non-turbulent flow of molten metal into
Turbulent Mold Filling the mold cavity.[1] - Adjust the injection speed in

high-pressure die casting to minimize air

entrapment.

- Use clean, high-quality ingots and ensure
) crucibles and tools are clean and dry. - Be
Contaminated Melt ] ] ]
cautious when remelting scrap material that may

have surface oxides.[1]

Experimental Protocols
Protocol 1: Optimizing Casting Parameters to Reduce
Shrinkage

This protocol outlines a general procedure for systematically evaluating the effect of key
casting parameters on the incidence of shrinkage porosity in AZ66 alloy. A Design of
Experiments (DoE) approach is recommended.

1. Parameter Selection:

« |dentify the key process parameters to investigate. For high-pressure die casting, these
typically include:

o Melt Temperature
o Mold Temperature

o Injection Pressure (first and second phase)
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o Injection Speed

2. Experimental Design:

o Use a factorial or Taguchi DoE methodology to efficiently explore the parameter space.

o Define a range for each parameter based on general guidelines for magnesium alloys and

equipment capabilities.

Table 1: Suggested Starting Parameter Ranges for AZ66 Casting Trials (High-Pressure Die

Casting)

Parameter

Suggested Range

Notes

Melt Temperature

650 - 700°C

Higher temperatures can
increase fluidity but may also
increase shrinkage and gas

pickup.

Mold Temperature

150 - 250°C

A higher mold temperature can
improve feeding but may

prolong the cycle time.

1st Phase Injection Speed

0.1-0.5m/s

Slower speeds can reduce
turbulence and gas

entrapment.

2nd Phase Injection Speed

2-5m/s

Higher speeds ensure
complete filling of the cavity

before solidification begins.

Intensification Pressure

50 - 100 MPa

Higher pressure helps to feed

shrinkage during solidification.

[3]

3. Casting and Analysis:

e Produce a series of castings according to the DoE matrix.
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e For each casting, meticulously record all process parameters.

e Analyze the resulting castings for porosity using methods such as:

[¢]

Visual Inspection: For surface defects.

[¢]

Radiographic Inspection (X-ray): To identify internal porosity.[4]

[e]

Density Measurement (Archimedes' principle): To quantify the overall porosity level.

o

Metallographic Analysis: To examine the size, shape, and distribution of pores in cross-
sections.

4. Data Analysis and Optimization:
 Statistically analyze the results to determine the significance of each parameter on porosity.
« |dentify the optimal combination of parameters that minimizes shrinkage.

» Validate the optimal parameters by conducting confirmation runs.

Visualizations
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Caption: Troubleshooting workflow for addressing shrinkage defects.
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Caption: Key factors influencing shrinkage porosity in castings.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b605735?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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